
2-Chloro-6-methyl-4-nitroaniline
Overview
Description
2-Chloro-6-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom, a methyl group, and a nitro group. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-6-methyl-4-nitroaniline typically involves multi-step synthesis. One common method starts with 3-chloro-5-methyl-4-nitroaniline as the starting material. The process involves diazotization, reduction, and subsequent reactions to introduce the desired functional groups . The reaction conditions often include the use of sulfuric acid, hypophosphorous acid, and iron powder as reducing agents .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and cost-effectiveness. The process involves the chlorination of 4-nitroaniline in the presence of hydrochloric acid and a dispersing agent. The reaction is carried out at controlled temperatures to ensure the formation of the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Iron powder, hypophosphorous acid, catalytic hydrogenation.
Substitution Reagents: Nucleophiles such as ammonia or amines.
Oxidizing Agents: Various oxidizing agents can be used, but specific conditions depend on the desired product.
Major Products Formed
Reduction: 2-Chloro-6-methyl-4-aminobenzene.
Substitution: Products depend on the nucleophile used, such as 2-chloro-6-methyl-4-aminobenzene derivatives.
Scientific Research Applications
Chemistry
2-Chloro-6-methyl-4-nitroaniline serves as an important intermediate in the synthesis of various organic compounds, including:
- Dyes: Used in the production of azo dyes and other colorants.
- Pharmaceuticals: Acts as a precursor for drugs targeting various diseases, including cancer and bacterial infections .
Biology
Research has explored the biological activities of this compound:
- Toxicity Studies: Investigations into its cytotoxic effects on different cell lines have shown potential mutagenic properties. The compound's nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to damage .
- Biodegradation Research: Studies have identified microbial strains capable of degrading this compound, highlighting its environmental impact and potential for bioremediation .
Medicine
In medical research, this compound is utilized for:
- Drug Development: It is involved in synthesizing tyrosine kinase inhibitors and other pharmaceutical agents with therapeutic potential against various ailments, including cancer .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific application . The compound’s molecular targets and pathways are still under investigation, but it is known to affect cellular processes through its reactive intermediates .
Comparison with Similar Compounds
2-Chloro-6-methyl-4-nitroaniline can be compared with other nitroaniline derivatives:
2-Chloro-4-nitroaniline: Similar structure but lacks the methyl group, leading to different reactivity and applications.
2-Methyl-4-nitroaniline: Lacks the chlorine atom, affecting its chemical properties and uses.
4-Nitroaniline: Lacks both the chlorine and methyl groups, making it less reactive in certain reactions.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Biological Activity
2-Chloro-6-methyl-4-nitroaniline (C7H7ClN2O2) is an aromatic amine compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a nitro group, a chlorine atom, and a methyl group on the aniline ring. It undergoes several chemical reactions:
- Reduction : The nitro group can be reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
- Substitution : The chlorine atom can be substituted with nucleophiles under specific conditions.
- Oxidation : Although less common, oxidation reactions can occur depending on the conditions used .
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its reactive nitro group. Upon reduction, it forms reactive intermediates that can affect cellular processes. These interactions may lead to various biological effects, including cytotoxicity and mutagenicity .
Cytotoxicity and Mutagenicity
Research indicates that this compound exhibits cytotoxic effects on mammalian cells. It has been shown to induce cellular damage in rat models, highlighting its potential as a mutagenic agent . The compound's structure allows it to participate in redox reactions, contributing to oxidative stress within cells.
Environmental Impact
The compound's degradation has been studied in environmental contexts. For instance, Rhodococcus sp. strain MB-P1 has been identified as capable of biodegrading this compound under aerobic conditions. This strain utilizes the compound as a carbon and nitrogen source, transforming it into less harmful metabolites .
Case Study 1: Biodegradation Pathways
A study investigated the metabolic pathways of this compound by Rhodococcus sp. strain MB-P1. The research revealed that the degradation pathway involves the stoichiometric removal of the nitro group, leading to the formation of 4-amino-3-chlorophenol (4-A-3-CP), which is further metabolized into 6-chlorohydroxyquinol (6-CHQ). This study underscores the importance of microbial degradation in mitigating environmental contamination caused by nitroaromatic compounds .
Case Study 2: Toxicological Assessment
A toxicological assessment highlighted the compound's potential as a skin sensitizer. The study utilized conformal prediction methods to evaluate its sensitization potential, revealing significant concerns regarding its safety profile for human exposure .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2-Chloro-4-nitroaniline | Lacks methyl group; similar reactivity | Similar mutagenic properties but different degradation pathways |
2-Methyl-4-nitroaniline | Lacks chlorine atom; altered chemical properties | Less reactive; different toxicity profile |
4-Nitroaniline | Lacks both chlorine and methyl groups | Generally less reactive; lower biological activity |
Properties
IUPAC Name |
2-chloro-6-methyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPVUAIKGOKEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369922 | |
Record name | 2-Chloro-6-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69951-02-6 | |
Record name | 2-Chloro-6-methyl-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69951-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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